molecular formula C5H7N3O4S B1419965 N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 1094715-34-0

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B1419965
CAS No.: 1094715-34-0
M. Wt: 205.19 g/mol
InChI Key: PKIRXZLODYGLKC-UHFFFAOYSA-N
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Description

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a chemical compound with the molecular formula C5H7N3O4S and a molecular weight of 205.19 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring with sulfonamide and methyl substituents. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the reaction of appropriate pyrimidine derivatives with sulfonamide reagents under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a sulfonamide in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
  • 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
  • N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonamide

Properties

IUPAC Name

N-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c1-6-13(11,12)3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIRXZLODYGLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Reactant of Route 2
N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Reactant of Route 4
N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Reactant of Route 5
N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

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